5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a fluorine atom, a furan ring, a hydroxypropyl chain, and a methoxybenzenesulfonamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-3-hydroxypropyl furan.
Introduction of the fluorine atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the hydroxypropyl chain: This step involves the reaction of the furan derivative with a hydroxypropyl halide in the presence of a base, such as potassium carbonate.
Formation of the methoxybenzenesulfonamide moiety: This can be achieved by reacting the intermediate with methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, DMF), elevated temperatures.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity and influencing cellular signaling pathways.
Disrupting cellular processes: Interfering with critical cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide: shares similarities with other compounds containing furan rings, hydroxypropyl chains, and sulfonamide moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and a potential candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
5-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO5S/c1-20-13-5-4-10(15)9-14(13)22(18,19)16-7-6-11(17)12-3-2-8-21-12/h2-5,8-9,11,16-17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRBMXNJUWRXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.